propyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
PROPYL 2-(3-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-(3-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-(3-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the carbonyl groups yields alcohols .
Scientific Research Applications
PROPYL 2-(3-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of PROPYL 2-(3-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but its structure suggests it could interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: Another thiophene derivative with similar structural features.
3-alkylthieno[3,2-b]thiophenes: These compounds are used in organic electronics and have similar electronic properties.
Uniqueness
PROPYL 2-(3-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxybenzamido group, in particular, may enhance its ability to interact with biological targets compared to other thiophene derivatives .
Properties
Molecular Formula |
C20H23NO4S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
propyl 2-[(3-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO4S/c1-3-11-25-20(23)17-15-9-6-10-16(15)26-19(17)21-18(22)13-7-5-8-14(12-13)24-4-2/h5,7-8,12H,3-4,6,9-11H2,1-2H3,(H,21,22) |
InChI Key |
LEODZPVQRACOCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)OCC |
Origin of Product |
United States |
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